molecular formula C22H27N3O3 B5555694 (1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5555694
M. Wt: 381.5 g/mol
InChI Key: ATZYAGIZYFNYOC-ZWKOTPCHSA-N
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Description

This compound belongs to a class of chemicals known for their potential in treating cognitive deficits associated with neurological conditions. It displays properties of interest in pharmaceutical development, particularly in the context of cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).

Synthesis Analysis

The synthesis of similar bicyclic compounds typically involves condensation reactions and subsequent modifications to achieve the desired structural and stereochemical properties. For instance, a related compound, CP-810,123, was synthesized as a potent and selective alpha 7 nicotinic acetylcholine receptor agonist (O’Donnell et al., 2010).

Molecular Structure Analysis

Compounds in this class often exhibit a bicyclic skeleton with significant structural diversity. The molecular structure is crucial for their interaction with biological targets, such as nicotinic acetylcholine receptors. The structural properties, including the arrangement of functional groups and stereochemistry, play a critical role in their pharmacological activity (Weber et al., 2001).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, contributing to their versatility in drug design. For example, they might undergo reactions like iodolactonization or tautomerism, influencing their biological activity and pharmacokinetic properties (Smith et al., 1994).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure are essential for drug development. These properties impact the compound's stability, formulation, and delivery. X-ray crystallography, NMR spectroscopy, and other techniques are commonly used for such analyses (Wu et al., 2015).

properties

IUPAC Name

(1S,5R)-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-11-25-18-10-9-17(22(25)27)13-24(14-18)20(26)12-19-15(2)28-21(23-19)16-7-5-4-6-8-16/h4-8,17-18H,3,9-14H2,1-2H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZYAGIZYFNYOC-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=C(OC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=C(OC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

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